Thiamin pyrophosphate
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Overview
Description
Thiamin pyrophosphate, also known as thiamin diphosphate, is a derivative of thiamin (vitamin B1). It is a crucial cofactor in all living systems, catalyzing several biochemical reactions. This compound is synthesized in the cytosol and is essential for the activity of enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamin pyrophosphate is synthesized from thiamin through the action of the enzyme thiamin diphosphokinase. This enzyme catalyzes the transfer of two phosphate groups from adenosine triphosphate to thiamin, forming this compound .
Industrial Production Methods
Industrial production of this compound involves the fermentation of thiamin-producing microorganisms, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of thiamin, which is then converted to this compound using enzymatic methods .
Chemical Reactions Analysis
Types of Reactions
Thiamin pyrophosphate undergoes several types of reactions, including:
Decarboxylation: It acts as a cofactor in the decarboxylation of alpha-keto acids.
Transketolation: It is involved in the transfer of two-carbon units in the pentose phosphate pathway.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alpha-keto acids and various enzymes such as pyruvate dehydrogenase and transketolase. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity .
Major Products Formed
The major products formed from reactions involving this compound include acetyl coenzyme A, succinyl coenzyme A, and ribose-5-phosphate. These products are crucial intermediates in metabolic pathways such as the citric acid cycle and the pentose phosphate pathway .
Scientific Research Applications
Thiamin pyrophosphate has numerous scientific research applications, including:
Chemistry: It is used to study enzyme mechanisms and catalytic processes.
Biology: It plays a vital role in cellular metabolism and energy production.
Medicine: It is used in the treatment of thiamin deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.
Industry: It is used in the production of thiamin supplements and fortified foods .
Mechanism of Action
Thiamin pyrophosphate exerts its effects by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units. The thiazole ring of this compound plays a crucial role in stabilizing reaction intermediates, making the reactions more favorable .
Comparison with Similar Compounds
Similar Compounds
- Thiamin monophosphate
- Thiamin triphosphate
- Pyrrothiamine (a thiamin analogue with a central pyrrole ring)
Uniqueness
Thiamin pyrophosphate is unique due to its role as a cofactor in multiple essential metabolic pathways. Unlike thiamin monophosphate and thiamin triphosphate, this compound is directly involved in the decarboxylation of alpha-keto acids and transketolation reactions. Pyrrothiamine, while similar in structure, is used as an inhibitor of this compound-dependent enzymes .
Properties
CAS No. |
136-09-4 |
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Molecular Formula |
C12H18N4O7P2S |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |
InChI Key |
AYEKOFBPNLCAJY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |
136-08-3 136-09-4 154-87-0 |
|
Pictograms |
Irritant |
Synonyms |
Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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